3-Nitro-4-(trifluoromethoxy)benzaldehyde
Overview
Description
3-Nitro-4-(trifluoromethoxy)benzaldehyde is an aromatic aldehyde with the molecular formula C8H4F3NO4 and a molecular weight of 235.12 g/mol . This compound is characterized by the presence of a nitro group (-NO2) and a trifluoromethoxy group (-OCF3) attached to a benzene ring, along with an aldehyde functional group (-CHO). It is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Nitro-4-(trifluoromethoxy)benzaldehyde typically involves the nitration of 4-(trifluoromethoxy)benzaldehyde. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions . The reaction proceeds as follows:
4-(Trifluoromethoxy)benzaldehyde+HNO3→this compound+H2O
Industrial Production Methods
Industrial production methods for this compound involve large-scale nitration processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques, such as distillation and crystallization, are common in industrial settings to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
3-Nitro-4-(trifluoromethoxy)benzaldehyde undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Oxidation: The aldehyde group can be oxidized to a carboxylic acid (-COOH) using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Substitution: Nucleophiles such as amines or thiols
Major Products Formed
Reduction: 3-Amino-4-(trifluoromethoxy)benzaldehyde
Oxidation: 3-Nitro-4-(trifluoromethoxy)benzoic acid
Substitution: Various substituted benzaldehydes depending on the nucleophile used
Scientific Research Applications
3-Nitro-4-(trifluoromethoxy)benzaldehyde has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Medicine: Investigated for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Nitro-4-(trifluoromethoxy)benzaldehyde involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively .
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethoxy)benzaldehyde: Similar structure but lacks the nitro group, making it less reactive in certain chemical reactions.
3-(Trifluoromethyl)benzaldehyde: Contains a trifluoromethyl group (-CF3) instead of a trifluoromethoxy group, leading to different chemical properties and reactivity.
3-(Trifluoromethyl)benzonitrile: Contains a nitrile group (-CN) instead of an aldehyde group, resulting in different applications and reactivity.
Uniqueness
3-Nitro-4-(trifluoromethoxy)benzaldehyde is unique due to the presence of both a nitro group and a trifluoromethoxy group on the benzene ring. This combination of functional groups imparts distinct chemical properties, making it valuable in various synthetic and research applications.
Properties
IUPAC Name |
3-nitro-4-(trifluoromethoxy)benzaldehyde | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F3NO4/c9-8(10,11)16-7-2-1-5(4-13)3-6(7)12(14)15/h1-4H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAYUUOJRQXQGRD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=O)[N+](=O)[O-])OC(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F3NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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